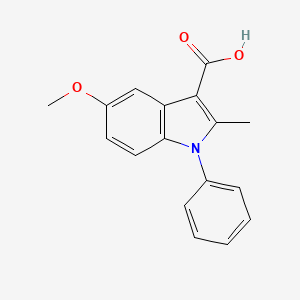![molecular formula C23H25N3O3S B14170312 N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide CAS No. 3891-47-2](/img/structure/B14170312.png)
N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a quinoline moiety, a sulfanyl group, and an acetamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The acetamido group is then added via an acylation reaction, and finally, the propanamide moiety is introduced through amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfanyl and acetamido groups can form hydrogen bonds with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)acetamide
- N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)butanamide
Uniqueness
N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
3891-47-2 |
|---|---|
Molekularformel |
C23H25N3O3S |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[4-[[2-(7-methoxy-3-methylquinolin-2-yl)sulfanylacetyl]amino]-2-methylphenyl]propanamide |
InChI |
InChI=1S/C23H25N3O3S/c1-5-21(27)25-19-9-7-17(11-14(19)2)24-22(28)13-30-23-15(3)10-16-6-8-18(29-4)12-20(16)26-23/h6-12H,5,13H2,1-4H3,(H,24,28)(H,25,27) |
InChI-Schlüssel |
CVUJTVYSTZQBLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
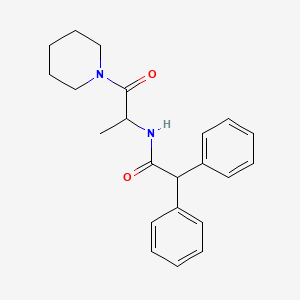
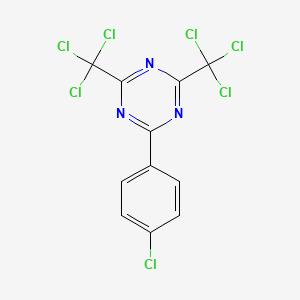
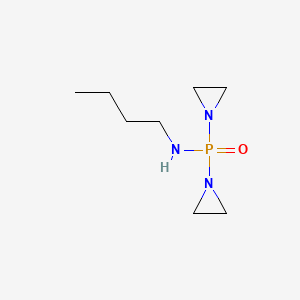

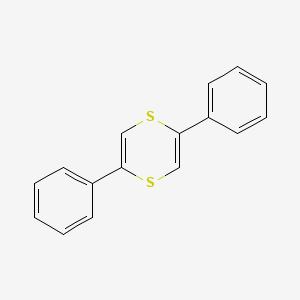
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
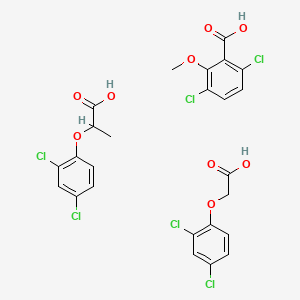
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
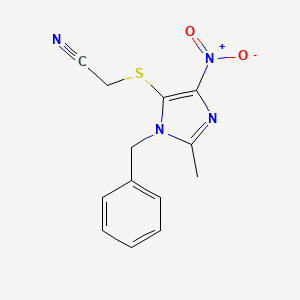
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

